molecular formula C20H18ClF6N3O2 B2932852 UC2288 CAS No. 1394011-91-6

UC2288

Cat. No.: B2932852
CAS No.: 1394011-91-6
M. Wt: 481.8 g/mol
InChI Key: ISPSOOYSNVVMMB-UHFFFAOYSA-N
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Description

UC2288 is a novel, cell-permeable, and orally active compound that acts as a p21 attenuator. It is synthesized based on the structure of Sorafenib. This compound decreases p21 messenger ribonucleic acid expression independently of p53 and attenuates p21 protein levels with minimal effect on p21 protein stability .

Preparation Methods

UC2288 is synthesized based on the chemical structure of Sorafenib. The synthetic route involves the use of phenylcyclohexyl-urea as a base compound. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide and ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

UC2288 undergoes various chemical reactions, including:

Scientific Research Applications

UC2288 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

UC2288 is structurally related to Sorafenib, a multikinase inhibitor that also attenuates p21. unlike Sorafenib, this compound does not inhibit Raf kinases or alter the phosphorylation state of extracellular signal-regulated kinase . Other similar compounds include:

This compound’s unique selectivity for p21 and its minimal effect on other kinases make it a valuable tool for studying the specific role of p21 in various biological processes and diseases .

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxycyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF6N3O2/c21-16-7-4-13(9-15(16)20(25,26)27)30-18(31)29-12-2-5-14(6-3-12)32-17-8-1-11(10-28-17)19(22,23)24/h1,4,7-10,12,14H,2-3,5-6H2,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPSOOYSNVVMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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